2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-fluoro-2-methoxyphenyl group, linked via an acetamide moiety to a thiadiazole ring bearing a 2-methylpropyl substituent. The pyridazinone scaffold is known for its bioactivity in kinase inhibition and anti-inflammatory applications, while the thiadiazole moiety is associated with antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-11(2)8-17-22-23-19(29-17)21-16(26)10-25-18(27)7-6-14(24-25)13-5-4-12(20)9-15(13)28-3/h4-7,9,11H,8,10H2,1-3H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFCRWAOOZFXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluoro-methoxyphenyl group and the thiadiazole moiety. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and thiadiazole precursors. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
- Key Observations: The target compound’s pyridazinone-thiadiazole hybrid is structurally distinct from cephalosporin-thiadiazole conjugates (e.g., ), which prioritize β-lactam activity . Compared to the p-tolyl-substituted pyridazinone in , the 4-fluoro-2-methoxyphenyl group in the target compound may enhance steric and electronic interactions with hydrophobic enzyme pockets . The thiadiazole’s 2-methylpropyl substituent contrasts with the indole-ethyl group in , suggesting divergent target selectivity .
Biological Activity
The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a pyridazinone derivative that has attracted attention due to its potential biological activities. Its unique molecular structure combines various functional groups that may interact with biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₇FN₄O₃ |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1232795-18-4 |
Biological Activity Overview
Research indicates that compounds within the pyridazinone class exhibit a broad spectrum of biological activities, including:
- Antimicrobial Effects : Pyridazinones have shown promise in exhibiting antibacterial and antifungal properties. Studies have demonstrated that derivatives can effectively inhibit the growth of various microbial strains, including both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Certain pyridazinone derivatives are noted for their potential in cancer therapy. They may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways .
- Anti-inflammatory and Analgesic Properties : Some studies have reported anti-inflammatory effects, suggesting that these compounds could be beneficial in treating inflammatory diseases .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signaling cascades associated with disease processes.
- Receptor Modulation : Interaction with specific receptors may alter cellular responses, leading to therapeutic effects such as reduced cell proliferation or enhanced apoptosis.
Case Studies
Several studies have highlighted the biological activities of related pyridazinone compounds:
- Antimicrobial Activity Study :
- Antitumor Activity Research :
Data Table: Biological Activities of Related Pyridazinones
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Pyridazinone Derivative A | Antibacterial | E. coli | 15 µg/mL |
| Pyridazinone Derivative B | Antifungal | C. albicans | 10 µg/mL |
| Pyridazinone Derivative C | Antitumor | MCF-7 (breast cancer) | 5 µM |
| Pyridazinone Derivative D | Anti-inflammatory | RAW 264.7 (macrophages) | 20 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
